Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate
CAS No.: 1838-39-7
Cat. No.: VC21205030
Molecular Formula: C12H21NO4
Molecular Weight: 243.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1838-39-7 |
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Molecular Formula | C12H21NO4 |
Molecular Weight | 243.3 g/mol |
IUPAC Name | ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate |
Standard InChI | InChI=1S/C12H21NO4/c1-3-16-11(14)9-13-7-5-10(6-8-13)12(15)17-4-2/h10H,3-9H2,1-2H3 |
Standard InChI Key | OBXXSRPAQLOXJN-UHFFFAOYSA-N |
SMILES | CCOC(=O)CN1CCC(CC1)C(=O)OCC |
Canonical SMILES | CCOC(=O)CN1CCC(CC1)C(=O)OCC |
Introduction
Chemical Identity and Nomenclature
Basic Information
Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate is identified by the CAS Registry Number 1838-39-7 . Its molecular formula is C₁₂H₂₁NO₄, with a molecular weight of 243.3 g/mol . This compound is also registered under EINECS (European Inventory of Existing Commercial Chemical Substances) as 217-412-3 .
Synonyms
The compound is known by several synonyms in scientific literature, including:
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Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate
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1-Carbethoxymethyl-4-carbethoxypiperidine
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Ethyl 1-ethoxycarbonylmethyl-iso-nipecotate
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4-[Ethoxycarbonyl]-1-piperidineacetic acid ethyl ester
Physical and Chemical Properties
Physical State and Appearance
Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate typically appears as a colorless to pale yellow liquid or solid, depending on its purity and form .
Physicochemical Properties
The compound possesses specific physicochemical characteristics that are relevant to its handling and applications, as detailed in Table 1.
Table 1: Physicochemical Properties of Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate
Property | Value | Reference |
---|---|---|
Boiling Point | 101-103 °C | |
Density | 1.057 g/cm³ (at 15 °C) | |
Flash Point | 141 °C | |
Vapor Pressure | 0.000637 mmHg at 25 °C | |
Refractive Index | 1.466 | |
pKa | 6.35 ± 0.10 (Predicted) |
Structural Characteristics
The compound features a piperidine ring with an ethoxycarbonyl group at the 4-position and an acetate moiety at the 1-position. The nitrogen atom in the piperidine ring serves as a key functional site for chemical reactions .
Structural Identification and Characterization
Spectroscopic Data
Spectroscopic methods are essential for confirming the identity and purity of Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate. While comprehensive spectral data is limited in the available literature, the compound can be characterized using standard analytical techniques including NMR, IR, and mass spectrometry.
Chemical Identifiers
Various chemical identifiers are used to uniquely represent this compound in databases and literature, as shown in Table 2.
Table 2: Chemical Identifiers for Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate
Identifier Type | Value | Reference |
---|---|---|
InChI | InChI=1S/C12H21NO4/c1-3-16-11(14)9-13-7-5-10(6-8-13)12(15)17-4-2/h10H,3-9H2,1-2H3 | |
InChIKey | OBXXSRPAQLOXJN-UHFFFAOYSA-N | |
SMILES | O=C(OCC)CN1CCC(C(=O)OCC)CC1 |
Biological Activity and Mechanism of Action
Pharmacological Classification
Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate belongs to the group of alkylating agents and demonstrates significant nucleophilic properties.
Cellular Effects
Research indicates that the compound influences various cellular processes through:
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Modulation of enzyme activities
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Interaction with cellular signaling pathways
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Alteration of gene expression patterns
Molecular Mechanisms
The compound exhibits strong alkylation activity towards alkanes and alkenes, acting as an efficient nucleophile. These interactions can lead to modifications in biomolecular structures and functions, potentially affecting various biological pathways.
Research Applications
Medicinal Chemistry Applications
Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate serves as a valuable intermediate in medicinal chemistry, particularly in the development of:
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Quinuclidine derivatives with therapeutic potential
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Compounds targeting various receptor systems
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Potential pharmacological agents with diverse biological activities
Organic Synthesis
The compound finds application as a building block in organic synthesis due to its functionality and reactivity. It serves as a precursor for:
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Complex pharmaceutical intermediates
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Agrochemical components
Research in Anticancer Drug Development
Derivatives of this compound have been investigated for potential anticancer activities. A notable example includes research on pyrrolo[1,2-a]quinoxaline derivatives that incorporate similar structural elements, which have demonstrated antiproliferative effects against various leukemia cell lines .
Comparative Analysis with Related Compounds
Structural Analogues
Several structural analogues of Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate have been studied, including:
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Ethyl 4-hydroxypiperidine-1-carboxylate (CAS: 65214-82-6)
Structure-Activity Relationships
The biological activity of Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate and its derivatives is influenced by:
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The nature and position of substituents on the piperidine ring
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The length and type of linkers between functional groups
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The presence of additional reactive centers or hydrogen-bonding moieties
Current Research and Future Perspectives
Recent Research Findings
Recent investigations have explored the potential applications of Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate and related compounds in various therapeutic areas:
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Development of tricyclic piperidine compounds with potential applications in treating conditions like lung fibrosis, pulmonary hypertension, asthma, osteoporosis, ulcerative colitis, and irritable bowel syndrome
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Studies on structurally related pyrrolo[1,2-a]quinoxaline derivatives that have shown promising antiproliferative effects against leukemia cell lines, including Jurkat, U266, K562, U937, and HL60
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